8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl quinoline-8-sulfonate
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Overview
Description
8-Oxatricyclo[7400^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl quinoline-8-sulfonate is a complex organic compound characterized by its unique tricyclic structure and the presence of both quinoline and sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl quinoline-8-sulfonate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the quinoline group: This step may involve a Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl quinoline-8-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline group to tetrahydroquinoline.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under controlled temperature and solvent conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl quinoline-8-sulfonate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its tricyclic structure and functional groups make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Industrial Applications: It may be used in the synthesis of advanced polymers or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl quinoline-8-sulfonate involves its interaction with specific molecular targets. The quinoline group can intercalate with DNA, disrupting replication and transcription processes, while the sulfonate group can enhance solubility and facilitate cellular uptake. The compound may also inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran derivatives: These compounds share a similar tricyclic structure but lack the quinoline and sulfonate groups.
Quinoline sulfonates: These compounds have the quinoline and sulfonate groups but lack the tricyclic core.
Uniqueness
8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl quinoline-8-sulfonate is unique due to its combination of a tricyclic core, quinoline, and sulfonate groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for various applications.
Properties
CAS No. |
6214-71-7 |
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Molecular Formula |
C21H13NO4S |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
dibenzofuran-2-yl quinoline-8-sulfonate |
InChI |
InChI=1S/C21H13NO4S/c23-27(24,20-9-3-5-14-6-4-12-22-21(14)20)26-15-10-11-19-17(13-15)16-7-1-2-8-18(16)25-19/h1-13H |
InChI Key |
GWGXNPHHVCAUTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OS(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
Origin of Product |
United States |
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